molecular formula C6H11NO B1594113 2-Aminocyclohexanone CAS No. 22374-48-7

2-Aminocyclohexanone

Cat. No.: B1594113
CAS No.: 22374-48-7
M. Wt: 113.16 g/mol
InChI Key: KMLPEYHLAKSCGX-UHFFFAOYSA-N
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Description

2-Aminocyclohexanone is a cyclic amine with the molecular formula C6H11NO. It is a compound of interest in various fields of scientific research due to its unique properties and potential applications. The structure of this compound consists of a cyclohexane ring with an amino group and a ketone group attached to it. This compound is known for its versatility in chemical reactions and its role as an intermediate in the synthesis of various biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Aminocyclohexanone involves the reaction of cyclohexanone with ammonia or an amine under specific conditions. For example, the reaction of cyclohexanone with hydroxylamine hydrochloride in the presence of a base can yield this compound. Another method involves the reduction of 2-nitrocyclohexanone using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of 2-nitrocyclohexanone. This process typically involves the use of a metal catalyst such as palladium or platinum and hydrogen gas under high pressure and temperature. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclohexanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Scientific Research Applications

2-Aminocyclohexanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the development of new pharmaceuticals.

    Industry: This compound is used in the production of fine chemicals, agrochemicals, and other industrial products

Comparison with Similar Compounds

2-Aminocyclohexanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of an amino group and a ketone group on a cyclohexane ring, which provides it with distinct chemical and biological properties.

Properties

IUPAC Name

2-aminocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-3-1-2-4-6(5)8/h5H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLPEYHLAKSCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328776
Record name 2-aminocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22374-48-7
Record name 2-aminocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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